Ethyl 3-(4-Bromo-2-nitrophenyl)acrylate Ethyl 3-(4-Bromo-2-nitrophenyl)acrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18365514
InChI: InChI=1S/C11H10BrNO4/c1-2-17-11(14)6-4-8-3-5-9(12)7-10(8)13(15)16/h3-7H,2H2,1H3
SMILES:
Molecular Formula: C11H10BrNO4
Molecular Weight: 300.10 g/mol

Ethyl 3-(4-Bromo-2-nitrophenyl)acrylate

CAS No.:

Cat. No.: VC18365514

Molecular Formula: C11H10BrNO4

Molecular Weight: 300.10 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(4-Bromo-2-nitrophenyl)acrylate -

Specification

Molecular Formula C11H10BrNO4
Molecular Weight 300.10 g/mol
IUPAC Name ethyl 3-(4-bromo-2-nitrophenyl)prop-2-enoate
Standard InChI InChI=1S/C11H10BrNO4/c1-2-17-11(14)6-4-8-3-5-9(12)7-10(8)13(15)16/h3-7H,2H2,1H3
Standard InChI Key XRTBTPDPXPXTDW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C=CC1=C(C=C(C=C1)Br)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)prop-2-enoate, reflects its stereochemistry and functional group arrangement. The (E)-configuration denotes the trans orientation of the acrylate double bond, critical for its electronic and steric properties. Key structural features include:

  • Bromine substituent: Positioned at the 4th carbon of the phenyl ring, this halogen enhances electrophilic aromatic substitution reactivity.

  • Nitro group: Located at the 2nd carbon, it exerts strong electron-withdrawing effects, polarizing the aromatic ring and directing further substitutions.

  • Acrylate ester: The α,β-unsaturated ester moiety enables conjugate additions and cycloadditions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC13H11BrN2O4\text{C}_{13}\text{H}_{11}\text{BrN}_2\text{O}_4
Molecular Weight339.14 g/mol
IUPAC Nameethyl (E)-3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)prop-2-enoate
Canonical SMILESCCOC(=O)C(=CC1=C(C=C(C=C1)Br)N+[O-])CC#N
InChIKeyVMQPCOUKVYLMMO-JXMROGBWSA-N

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are pivotal for structural validation:

  • 1H^1\text{H} NMR: Signals for the ethyl ester group appear as a triplet (δ 1.3 ppm, CH3_3) and quartet (δ 4.2 ppm, CH2_2). The acrylate protons resonate as doublets between δ 6.5–7.8 ppm, with coupling constants (JJ) of ~16 Hz confirming the trans configuration .

  • 13C^{13}\text{C} NMR: The carbonyl carbon of the ester appears at δ 165–170 ppm, while the nitrile carbon (CC#N) resonates at δ 115–120 ppm.

  • MS: The molecular ion peak at m/z 339.14 ([M]+^+) aligns with the molecular weight, with fragmentation patterns revealing loss of the ethyl group (m/z 293) and bromine (m/z 260) .

Synthesis and Optimization Strategies

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction, employing phosphonates and aldehydes, is a cornerstone for synthesizing α,β-unsaturated esters. For Ethyl 3-(4-bromo-2-nitrophenyl)acrylate, triethylphosphonoacetate reacts with 4-bromo-2-nitrobenzaldehyde in the presence of a base like DBU (1,8-diazabicycloundec-7-ene) :

ArCHO+PhosphonateBaseArCH=CHCOOEt\text{ArCHO} + \text{Phosphonate} \xrightarrow{\text{Base}} \text{ArCH=CHCOOEt}

Table 2: Optimal Reaction Conditions

ParameterValueImpact on Yield
SolventDeep Eutectic Solvent (ChCl/Urea)99% yield
TemperatureRoom temperature (25°C)Minimizes side reactions
BaseDBU (2 equiv)Enhances E-selectivity
Reaction Time4 hoursComplete conversion

Green Chemistry Approaches

The use of deep eutectic solvents (DES), such as choline chloride/urea (1:2), improves sustainability by enabling solvent reuse. In five consecutive cycles, DES maintained >90% yield for analogous bromophenyl acrylates, reducing waste and cost .

Reactivity and Functionalization Pathways

Electrophilic Aromatic Substitution (EAS)

The bromine and nitro groups direct incoming electrophiles to specific positions:

  • Nitration: Further nitration occurs at the meta position relative to the existing nitro group.

  • Suzuki Coupling: The bromide serves as a leaving group for palladium-catalyzed cross-couplings, enabling aryl-aryl bond formation .

Acrylate Ester Transformations

  • Hydrolysis: Under acidic or basic conditions, the ester hydrolyzes to the carboxylic acid, a precursor for amides or anhydrides.

  • Michael Addition: The α,β-unsaturated system undergoes nucleophilic attacks, e.g., with amines or thiols, forming β-substituted derivatives.

Table 3: Representative Reactions

Reaction TypeReagents/ConditionsProduct
HydrolysisNaOH/H2 _2O, reflux3-(4-Bromo-2-nitrophenyl)acrylic acid
Suzuki CouplingPd(PPh3 _3)4 _4, ArB(OH)2_2Biaryl acrylates
ReductionH2_2/Pd-CAmino-substituted derivatives

Analytical and Computational Characterization

Computational Modeling

Density Functional Theory (DFT) calculations predict the (E)-isomer’s stability, with a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The nitro group’s electron-withdrawing effect reduces electron density at the acrylate’s β-carbon, rationalizing its electrophilic behavior.

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